Array ( [bid] => 7498441 ) Buy 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

Catalog No.
S7783548
CAS No.
M.F
C13H11BrClNO2S
M. Wt
360.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonami...

Product Name

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide

Molecular Formula

C13H11BrClNO2S

Molecular Weight

360.65 g/mol

InChI

InChI=1S/C13H11BrClNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2

InChI Key

JNAQLCQWOCPGNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)Cl
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide, commonly known as Bromochloromethylsulfonamide, is a chemical compound used in various research fields. Its chemical composition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions are discussed extensively in this paper.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is an organosulfonamide compound that is used in various fields of research. Its chemical formula is C13H10BrClNO2S and it has a molecular weight of 360.65 g/mol. It is mainly used as a reagent for the synthesis of sulfonyl chlorides and as an oxidizing agent for dehydrogenation reactions.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is a white crystalline solid that is soluble in organic solvents such as acetone, ethyl acetate, and dichloromethane. It has a melting point of 121-122°C and a boiling point of 410.4°C. The compound is stable under standard conditions and is not combustible. It has a refractive index of 1.611 and a density of 1.63 g/cm³.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is synthesized by the reaction of 2-chlorobenzylamine with 3-bromo-4-methylbenzenesulfonyl chloride. The reaction is carried out in dichloromethane and requires the use of a strong base such as potassium carbonate. The compound is characterized using various techniques such as NMR, IRS, and mass spectrometry.
The analytical methods used for the detection and quantitation of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide include HPLC, GC-MS, and LC-MS/MS. These techniques are sensitive and accurate and can detect trace amounts of the compound in various matrices such as blood, urine, and tissue samples.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide has been shown to exhibit antimicrobial, antitumor, and antiviral activities. It has been used as a tool compound for the inhibition of various enzymes such as carbonic anhydrases, glutathione S-transferases, and peroxidases. The compound has also been investigated for its potential use in the development of novel therapeutics for the treatment of cancer and other diseases.
The toxicity and safety of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide in scientific experiments have been studied extensively. The compound has been shown to be moderately toxic and can cause skin irritation and eye damage. Inhalation and ingestion of the compound should be avoided as it can cause respiratory and gastrointestinal problems. Appropriate safety measures should be taken when handling the compound in the laboratory setting.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide has been used in various scientific experiments as a reagent for the synthesis of sulfonyl chlorides and as an oxidizing agent for dehydrogenation reactions. The compound has also been used as a tool compound for the inhibition of various enzymes such as carbonic anhydrases and glutathione S-transferases. It has also been investigated for its potential use in the development of novel therapeutics for the treatment of cancer and other diseases.
The current state of research on 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is focused on its potential use in the development of novel therapeutics for the treatment of cancer and other diseases. The compound has also been investigated for its potential use as an antimicrobial and antiviral agent.
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide has potential implications in various fields of research and industry. It can be used in the development of novel therapeutics for the treatment of cancer and other diseases. It can also be used as an antimicrobial and antiviral agent. The compound can be used in the synthesis of sulfonyl chlorides and as an oxidizing agent for dehydrogenation reactions.
Limitations:
The limitations of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide include its moderate toxicity and the need for appropriate safety measures when handling the compound in the laboratory setting. The compound may not be suitable for use in clinical trials due to its toxicity and potential side effects.
for research on 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide include the development of novel therapeutics for the treatment of cancer and other diseases. The compound can also be further investigated for its potential use as an antimicrobial and antiviral agent. The use of the compound in the synthesis of sulfonyl chlorides and as an oxidizing agent for dehydrogenation reactions can also be further optimized. Other future directions include the exploration of the compound's potential use in crop protection and its environmental impact.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

358.93824 g/mol

Monoisotopic Mass

358.93824 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types